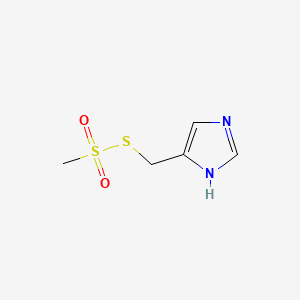
1,2-Dibutyl-1,1,2,2-tetrafluorodisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibutyl-1,1,2,2-tetrafluorodisilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two silicon atoms bonded to butyl groups and fluorine atoms
Vorbereitungsmethoden
The synthesis of 1,2-Dibutyl-1,1,2,2-tetrafluorodisilane typically involves the reaction of silicon-based precursors with butyl and fluorine-containing reagents. One common method involves the use of butyl lithium and silicon tetrafluoride under controlled conditions to achieve the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,2-Dibutyl-1,1,2,2-tetrafluorodisilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of silicon-fluorine bonds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents. For example, treatment with alkyl halides can lead to the formation of alkyl-substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Dibutyl-1,1,2,2-tetrafluorodisilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Research into the biological activity of organosilicon compounds includes studying their potential as antimicrobial agents or enzyme inhibitors.
Medicine: The compound’s potential therapeutic applications are being investigated, particularly in drug delivery systems where silicon-based compounds can enhance the stability and bioavailability of drugs.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which 1,2-Dibutyl-1,1,2,2-tetrafluorodisilane exerts its effects involves interactions at the molecular level. The silicon-fluorine bonds in the compound are highly polar, which can influence its reactivity and interactions with other molecules. The compound may target specific molecular pathways, depending on the context of its use, such as binding to enzymes or interacting with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
1,2-Dibutyl-1,1,2,2-tetrafluorodisilane can be compared with other similar compounds, such as:
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane: This compound has phenyl groups instead of butyl groups, leading to different chemical properties and applications.
1,2-Dichlorotetramethyldisilane:
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: The methoxy groups confer different solubility and reactivity characteristics compared to butyl groups.
Eigenschaften
CAS-Nummer |
918446-83-0 |
|---|---|
Molekularformel |
C8H18F4Si2 |
Molekulargewicht |
246.39 g/mol |
IUPAC-Name |
butyl-[butyl(difluoro)silyl]-difluorosilane |
InChI |
InChI=1S/C8H18F4Si2/c1-3-5-7-13(9,10)14(11,12)8-6-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
SEIORQMUUDOAQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](F)(F)[Si](CCCC)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12614328.png)

![3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline](/img/structure/B12614347.png)
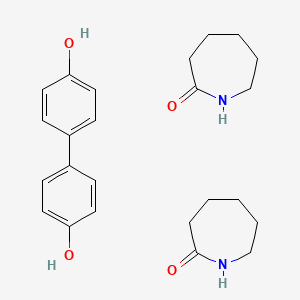
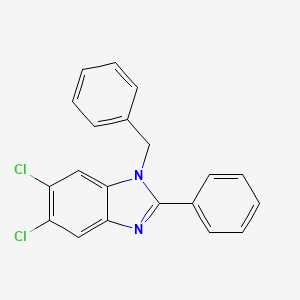
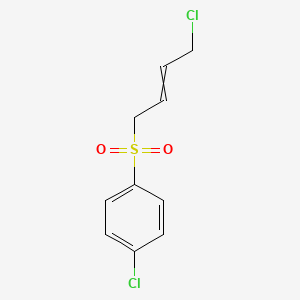
![5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine](/img/structure/B12614378.png)
![(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one](/img/structure/B12614381.png)
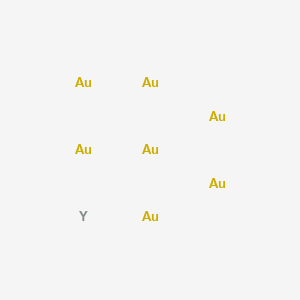
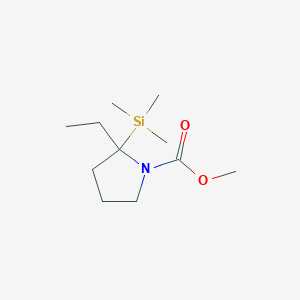

![5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12614402.png)
